Ethyl 2-(p-Toluenesulfonyloxy)acetate

概要

説明

“Ethyl 2-(p-Toluenesulfonyloxy)acetate” is a chemical compound . It’s also known as "Tosylglycidic Acid Ethyl Ester".

Synthesis Analysis

The synthesis of “Ethyl 2-(p-Toluenesulfonyloxy)acetate” is not explicitly mentioned in the search results. .

Molecular Structure Analysis

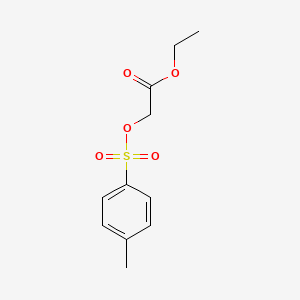

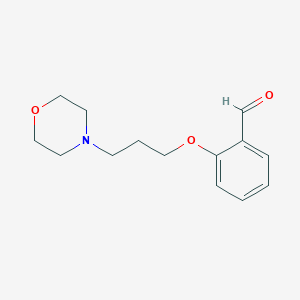

The molecular formula of “Ethyl 2-(p-Toluenesulfonyloxy)acetate” is C11H14O5S . The molecular weight is 258.29 g/mol . The IUPAC name is ethyl 2-(4-methylphenyl)sulfonyloxyacetate .

Physical And Chemical Properties Analysis

“Ethyl 2-(p-Toluenesulfonyloxy)acetate” is a solid at 20 degrees Celsius . It’s sensitive to moisture . The melting point ranges from 45.0 to 49.0 degrees Celsius .

科学的研究の応用

Fragrance and Material Studies

Ethyl 2-(p-Toluenesulfonyloxy)acetate is evaluated in fragrance material reviews for its toxicological and dermatological safety when used as a fragrance ingredient. It belongs to a group of fragrance ingredients prepared by reacting aryl alkyl alcohol with simple carboxylic acids to generate various esters. Its safety assessment, along with others in the same structural group, provides important data on its physical properties and potential use in fragrances (McGinty, Letizia, & Api, 2012).

Chemical Synthesis Processes

Research on the synthesis of 2-Ethylhexyl acetate via esterification, using toluene as an entrainer in a reactive distillation column, shows the efficiency of this process. This study highlights the importance of using toluene to remove water from the reactive zone, maintaining the temperature below the thermal stability limit of the catalyst, showcasing a method that could be applicable to similar esters like Ethyl 2-(p-Toluenesulfonyloxy)acetate for improved energy efficiency and lower capital investment (Patidar & Mahajani, 2012).

Enzymatic Synthesis Improvements

Engineering of microorganisms for enhanced production of ethyl acetate, an industrially significant solvent, is a focus of biotechnological research. The study explores the genetic engineering of Escherichia coli to convert glucose to ethyl acetate under anaerobic conditions, offering a more sustainable and efficient production method. This research could inform methods for optimizing the synthesis of related compounds, including Ethyl 2-(p-Toluenesulfonyloxy)acetate (Kruis et al., 2020).

Environmental and Green Chemistry

Investigations into the synthesis of ethyl acetate highlight the importance of using environmentally friendly processes. The use of p-toluene sulfonic acid as a catalyst in the synthesis of ethyl acetate offers a method that prevents pollution, demonstrates high yield, and allows for the catalyst's reuse. This approach emphasizes the significance of green chemistry principles that could be applied to the synthesis of Ethyl 2-(p-Toluenesulfonyloxy)acetate to enhance environmental sustainability (Xiao-ju, 2013).

Safety And Hazards

When handling “Ethyl 2-(p-Toluenesulfonyloxy)acetate”, it’s important to ensure adequate ventilation and wear personal protective equipment/face protection . It should be kept away from open flames, hot surfaces, and sources of ignition . Precautionary measures against static discharge should be taken .

特性

IUPAC Name |

ethyl 2-(4-methylphenyl)sulfonyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-3-15-11(12)8-16-17(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNRARCXNKDWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473804 | |

| Record name | Ethyl 2-(p-Toluenesulfonyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(p-Toluenesulfonyloxy)acetate | |

CAS RN |

39794-75-7 | |

| Record name | Ethyl 2-(p-Toluenesulfonyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)

![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)

![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)